molecular formula C6H9BO3 B2399420 (3-Oxocyclohex-1-en-1-yl)boronic acid CAS No. 1626344-47-5

(3-Oxocyclohex-1-en-1-yl)boronic acid

Cat. No.: B2399420
CAS No.: 1626344-47-5
M. Wt: 139.95
InChI Key: GHOQHNMWHFFTFZ-UHFFFAOYSA-N
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Description

(3-Oxocyclohex-1-en-1-yl)boronic acid: is an organoboron compound with the molecular formula C6H9BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a cyclohexenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Oxocyclohex-1-en-1-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds through a sequence of halogen-lithium exchange and electrophilic quenching, achieving high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Oxocyclohex-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (3-Oxocyclohex-1-en-1-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boronic acid’s organic group to the palladium complex, followed by reductive elimination to form the final product .

Properties

IUPAC Name

(3-oxocyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO3/c8-6-3-1-2-5(4-6)7(9)10/h4,9-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOQHNMWHFFTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=O)CCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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